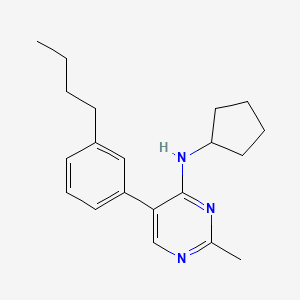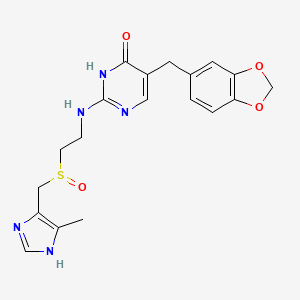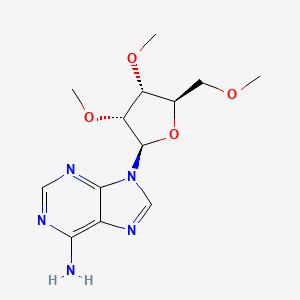
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a synthetic nucleoside analog It is characterized by a purine base attached to a tetrahydrofuran ring, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions starting from a suitable sugar derivative. The sugar is protected and then subjected to cyclization to form the tetrahydrofuran ring.
Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a glycosylation reaction. This involves the activation of the sugar moiety and its subsequent reaction with the purine base.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-3,9-dihydro-6H-purin-6-one
Uniqueness
The uniqueness of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
60037-51-6 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C13H19N5O4/c1-19-4-7-9(20-2)10(21-3)13(22-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13H,4H2,1-3H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
HZZGKMFUKVDCEW-QYVSTXNMSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC)OC |
Canonical SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


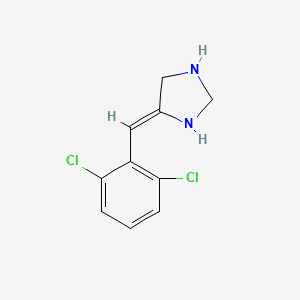
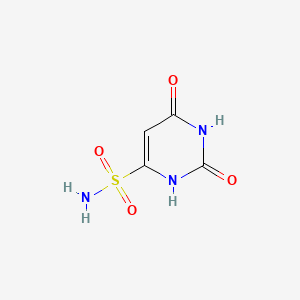
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
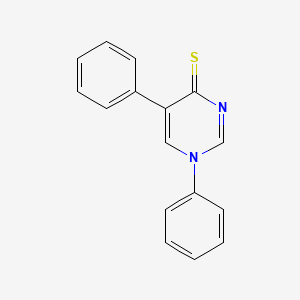
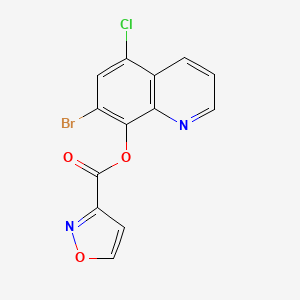

![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
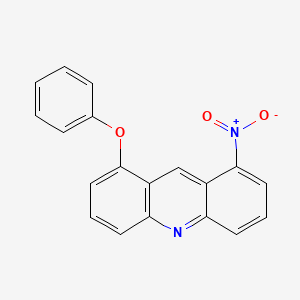
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)


